molecular formula C11H18N2O2S B3021074 Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 886497-64-9

Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B3021074
CAS No.: 886497-64-9
M. Wt: 242.34 g/mol
InChI Key: DTTJRKCVQMPVFF-UHFFFAOYSA-N
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Description

Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the thiazole ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-4-6-7-12-11-13-8(3)9(16-11)10(14)15-5-2/h4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTJRKCVQMPVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=C(S1)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223784
Record name Ethyl 2-(butylamino)-4-methyl-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-64-9
Record name Ethyl 2-(butylamino)-4-methyl-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(butylamino)-4-methyl-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate typically involves the condensation of a thiazole derivative with an appropriate amine. One common method involves the reaction of ethyl 2-bromo-4-methylthiazole-5-carboxylate with butylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Industrial methods may also employ alternative solvents and catalysts to achieve higher selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiazolidines using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate is primarily utilized as a building block for synthesizing pharmaceutical agents. Its structural properties enable it to interact with biological targets effectively.

Key Applications:

  • Antimicrobial Agents : The compound has shown potential in the development of drugs targeting bacterial and fungal infections. Its thiazole ring structure contributes to its biological activity by interacting with enzymes and receptors involved in microbial resistance mechanisms.
  • Anticancer Research : Preliminary studies indicate that derivatives of this compound may possess anticancer properties, making it a candidate for further exploration in oncology research.

Biological Studies

The compound is instrumental in various biological studies due to its unique chemical properties.

Research Focus:

  • Mechanistic Studies : Researchers investigate how this compound interacts with specific molecular targets. Understanding these interactions can lead to insights into its efficacy as a therapeutic agent.
  • Thiazole Derivatives : The compound serves as a model for studying the biological activity of thiazole derivatives, contributing to the knowledge base regarding their antimicrobial and anticancer properties.

Industrial Applications

In industrial settings, this compound acts as an intermediate in the synthesis of agrochemicals and other relevant compounds.

Industrial Uses:

  • Agrochemical Synthesis : The compound is used to produce herbicides and pesticides due to its ability to inhibit specific biochemical pathways in target organisms.
  • Chemical Intermediates : It serves as a precursor for various synthetic pathways leading to more complex chemical structures used in pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Application AreaSpecific UsesResearch Findings
Medicinal ChemistryAntimicrobial agents, anticancer researchPotential interactions with microbial enzymes
Biological StudiesMechanistic studies on enzyme interactionsInsights into thiazole derivative activities
Industrial ApplicationsAgrochemical synthesis, chemical intermediatesInhibition of biochemical pathways in target organisms

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Synthesis of Agrochemicals

In an industrial application, the compound was utilized as an intermediate in synthesizing a novel herbicide. The resulting product demonstrated effective weed control in field trials while exhibiting low toxicity to non-target species.

Mechanism of Action

The mechanism of action of ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The exact pathways involved can vary, but typically include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

    Ethyl 2-(butylamino)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar in structure but with different biological activity.

    2-(Butylamino)ethanol: Lacks the thiazole ring, resulting in different chemical properties and applications.

    2-(Butylamino)cinchomeronic dinitrile derivatives: Known for their dual-state emission properties, used in fluorescent probes.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the thiazole ring, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a thiazole ring and a carboxylate group, which contribute to its diverse functional properties.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃N₃O₂S
  • Molecular Weight : 213.28 g/mol
  • Functional Groups : Thiazole ring, carboxylate group, and butylamino substituent

The presence of these functional groups allows for various interactions with biological targets, potentially leading to diverse pharmacological effects.

The precise mechanism of action of this compound is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors. These interactions may disrupt normal cellular processes, which can lead to therapeutic effects or toxicity depending on the context of use.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives possess antimicrobial properties, which may be attributed to their ability to inhibit bacterial growth through interference with metabolic pathways.
  • Anticancer Potential : Some thiazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by disrupting cell cycle progression .
  • Anti-inflammatory Effects : Certain thiazole derivatives have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in pro-inflammatory cytokines

Case Study: Anticancer Activity

In a study examining the anticancer properties of thiazole derivatives, this compound was tested against several cancer cell lines. The results indicated significant inhibition of cell viability at concentrations as low as 10 µM. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What synthetic methodologies are effective for preparing Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituted benzylamino groups are introduced by reacting ethyl 2-amino-4-methylthiazole-5-carboxylate with butyl halides or carbonyl electrophiles under basic conditions (e.g., potassium carbonate in methanol/water mixtures) . Optimization involves controlling stoichiometry, temperature (reflux conditions), and solvent polarity to minimize side reactions like over-alkylation. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • NMR : 1^1H and 13^13C NMR confirm the thiazole core, butylamino substituent (δ ~3.2 ppm for N–CH2_2), and ester carbonyl (δ ~165–170 ppm).
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%), while ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 287) .
  • FTIR : Peaks at ~1700 cm1^{-1} (ester C=O) and ~3300 cm1^{-1} (N–H stretch) validate functional groups .

Q. What are the solubility and stability profiles under experimental conditions?

The compound is sparingly soluble in water (0.97 g/L at 25°C) but dissolves in polar aprotic solvents (DMSO, DMF). Stability studies indicate degradation under strong acidic/basic conditions, requiring storage at 2–8°C in inert atmospheres. Thermal stability (melting point ~40°C) suggests limited utility in high-temperature reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry, and what challenges arise during refinement?

Single-crystal X-ray diffraction (e.g., using SHELXL ) determines bond lengths, angles, and conformations. Challenges include:

  • Disorder in the butyl chain : Resolved via partial occupancy refinement or low-temperature data collection.
  • Twinned crystals : Addressed using SHELXD for structure solution and TWINLAW for matrix refinement . Validation tools (PLATON, CCDC) check for geometric outliers and hydrogen-bonding networks .

Q. How can researchers reconcile discrepancies in biological activity data across studies?

Contradictory results (e.g., in vitro vs. in vivo efficacy) may stem from:

  • Metabolic instability : Use metabolic inhibitors (e.g., cycloheximide) in cell-based assays to confirm direct effects .
  • Solubility limitations : Compare activity in DMSO vs. aqueous buffers; employ surfactants (e.g., Tween-80) for in vivo studies .
  • Batch variability : Standardize synthesis and characterization protocols (e.g., HPLC purity thresholds >98%) .

Q. What structure-activity relationship (SAR) strategies enhance pharmacological activity?

  • Amino substituents : Replacing butyl with bulkier groups (e.g., chlorobenzyl) increases receptor binding affinity, as seen in analogous thiazole derivatives with anti-diabetic activity .
  • Ester hydrolysis : Converting the ethyl ester to a carboxylic acid improves solubility but may reduce membrane permeability. Prodrug strategies (e.g., tert-butyl esters) balance these properties .
  • Thiazole ring modifications : Introducing electron-withdrawing groups (e.g., sulfonyl) enhances metabolic stability, as demonstrated in IRES inhibitor studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
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Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate

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